(4-Chloro-3,5-diethoxyphenyl)methanol
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Overview
Description
(4-Chloro-3,5-diethoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the fourth position and two ethoxy groups at the third and fifth positions. The methanol group is attached to the phenyl ring, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-diethoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative, such as 4-chloro-3,5-diethoxyphenol.
Alkylation: The phenol derivative undergoes alkylation with an appropriate alkyl halide, such as methylene chloride, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3,5-diethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: (4-Chloro-3,5-diethoxy-phenyl)-methanal or (4-Chloro-3,5-diethoxy-phenyl)-carboxylic acid.
Reduction: (4-Chloro-3,5-diethoxy-phenyl)-methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3,5-diethoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-diethoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
(4-Chloro-3,5-dimethoxy-phenyl)-methanol: Similar structure but with methoxy groups instead of ethoxy groups.
(4-Bromo-3,5-diethoxy-phenyl)-methanol: Similar structure but with a bromine atom instead of chlorine.
(4-Chloro-3,5-diethoxy-phenyl)-ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (4-Chloro-3,5-diethoxyphenyl)methanol is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15ClO3 |
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Molecular Weight |
230.69 g/mol |
IUPAC Name |
(4-chloro-3,5-diethoxyphenyl)methanol |
InChI |
InChI=1S/C11H15ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3 |
InChI Key |
VTLXARFHHVQLED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1Cl)OCC)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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